Cas no 6659-45-6 (Dihydrorotenone)
Dihydrorotenone is a natural insecticide and a mitochondrial inhibitor Dihydrorotenone may induce parkinsonism Dihydrorotenone induces apoptosis in human plasma cells by triggering endoplasmic reticulum stress and activating p38 signaling pathway
Dihydrorotenone structure
Dihydrorotenone Properties
Names and Identifiers
-
- dihydrorotenone standard
- Dihydrorotenone
- Dihydrorotenone (VAN)
- 1',2'-dihydrorotenone
- 1-Dihydrorotenon
- 6',7'-dihydrorotenone
- 6'.7'-Dihydro-rotenon
- NSC 351138
- NSC 53866
- (2R,6aS,12aS)-1,2,12,12a-Tetrahydro-8,9-dimethoxy-2-(1-methylethyl)-[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one
- (1R,13S)-16,17-Dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(1
- Rotenone, dihydro-
- S,S-Dihydrorotenone
- 538CX0LPPO
- MLS000851173
- NSC351138
- SMR000457416
- Caswell No. 353
- Rotenone, dihydro- (VAN)
- [1]Benzopyrano[3,3-h][1]benzopyran-6(6
- [1]Benzopyrano[3,3-h][1]benzopyran-6(6a.alpha.H)-one, 1,2,12,12a.alpha.-tetrahydro-2.alpha.-isopropyl-8,9-dimethoxy-
- HY-N4202
- DTXSID5041227
- cid_243725
- DA-62888
- (1S,6R,13S)-16,17-dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one
- (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6a-alphah)-one, 1,2,12,12a-alpha-tetrahydro-2-alpha-isopropyl-8,9-dimethoxy-
- EPA Pesticide Chemical Code 071002
- Q27261081
- CHEMBL267630
- (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethyl)-, (2R,6aS,12aS)-
- [1]Benzopyrano[3,3-h][1]benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethyl)-, [2R-(2.alpha.,6a.alpha.,12a.alpha.)]-
- (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aalphaH)-one, 1,2,12,12aalpha-tetrahydro-2alpha-isopropyl-8,9-dimethoxy-
- SR-01000767777
- (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethyl)-, (2R-(2alpha,6aalpha,12aalpha))-
- CS-0032420
- MS-26678
- 1',2'-Dihydrorotenone
- SR-01000642530-2
- NSC-351138
- 2-isopropyl-8,9-dimethoxy-1,2,6,6a,12,12a-hexahydrochromeno[3,4-b]furo[2,3-h]chromen-6-one
- NS00121141
- 6',7'-Dihydrorotenone
- SR-01000767777-2
- WLN: T G5 D6 B666 CV HO MO PO DU- L GU- KTTTT&J IY1&U1 SO1 TO1
- UNII-538CX0LPPO
- 6659-45-6
- SCHEMBL19035536
- NSC-53866
- AKOS024419416
- CCG-53362
- NSC53866
- BDBM97131
- 2-ISOPROPYL-8,9-DI-MEO-1,2,12,12A-4H-6AH-CHROMENO(3,4-B)FURO(2,3-H)CHROMEN-6-ONE
- SR-01000642530-1
- SR-01000642530
- (2R,6aS,12aS)-2-Isopropyl-8,9-dimethoxy-1,2,12,12a-tetrahydrochromeno[3,4-b]furo[2,3-h]chromen-6(6aH)-one
- +Expand
-
- DTFARBHXORYQBF-HBGVWJBISA-N
- 1S/C23H24O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,11,16,20-21H,8,10H2,1-4H3/t16-,20-,21+/m1/s1
- O1C2=C(C([H])=C([H])C3=C2C([H])([H])[C@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])O3)C([C@@]2([H])C3=C([H])C(=C(C([H])=C3OC([H])([H])[C@@]12[H])OC([H])([H])[H])OC([H])([H])[H])=O
Computed Properties
- 396.157288g/mol
- 0
- 4.2
- 0
- 6
- 3
- 396.157288g/mol
- 396.157288g/mol
- 63.2Ų
- 29
- 623
- 0
- 3
- 0
- 0
- 0
- 1
- 396.4
Experimental Properties
- 3.78320
- 63.22000
- 216 ºC
- Insuluble (9.9E-5 g/L) (25 ºC),
- Powder
- 1.251±0.06 g/cm3 (20 ºC 760 Torr),
Dihydrorotenone Price
Dihydrorotenone Suppliers
HE PENG ( SHANG HAI ) Biotechnology Co., Ltd.
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(CAS:6659-45-6)
ZHANG SHUO
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WU HAN TIAN ZHI Biotechnology Co., Ltd.
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ZHANG XIAO JIE
18607107848
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CHENG DOU LE MEI TIAN YI YAO Technology Co., Ltd.
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(CAS:6659-45-6)
HUA SONG TAO
18228097334
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:6659-45-6)
TANG SI LEI
15026964105
2881489226@qq.com
Dihydrorotenone Related Literature
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1. 106. The action of alkali on rotenone and related substancesR. S. Cahn,R. F. Phipers,J. J. Boam J. Chem. Soc. 1938 513
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2. 285. The relative stereochemistry of the rotenoidsCarl Djerassi,W. D. Ollis,R. C. Russell J. Chem. Soc. 1961 1448
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3. 1162. Structure and stereochemistry of the vicianoside amorphin, the first rotenoid glycosideJ. Claisse,L. Crombie,R. Peace J. Chem. Soc. 1964 6023
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4. 120. The active principles of leguminous fish-poison plants. Part VII. The reduction of elliptoneStanley H. Harper J. Chem. Soc. 1942 587
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5. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valent?o,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep. 2015 32 705
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6. 553. The absolute configuration of rotenoneG. Büchi,L. Crombie,P. J. Godin,J. S. Kaltenbronn,K. S. Siddalingaiah,D. A. Whiting J. Chem. Soc. 1961 2843
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7. 181. Experiments on the synthesis of rotenone and its derivatives. Part II. The synthesis of rissic acid and of derric acid, and the constitution of rotenone, deguelin, and tephrosinAlexander Robertson J. Chem. Soc. 1932 1380
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D. Adinarayana,M. Radhakrishniah,J. Rajasekhara Rao,R. Campbell,L. Crombie J. Chem. Soc. C 1971 29
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9. Biosynthesis of rotenoids. Evidence for 1,2-aryl migration and the isoflavonoid construction of rings A, C, and D in rotenone and amorphigeninL. Crombie,M. B. Thomas J. Chem. Soc. C 1967 1796
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10. Regioselective ether cleavages of rotenoids: spiro-ether formation and stereoselective isotopic labelling of (E)- or (Z)-prenyl methyl groups in (6aS, 12aS)-rot-2′-enonic acidDavid Carson,Leslie Crombie,Geoffrey W. Kilbee,Frank Moffatt,Donald A. Whiting J. Chem. Soc. Perkin Trans. 1 1982 779
6659-45-6 (Dihydrorotenone) Related Products
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:6659-45-6)Dihydrorotenone
99%
25mg
253.0